molecular formula C10H14O2 B083760 3-(2-Methoxyphenyl)propan-1-ol CAS No. 10493-37-5

3-(2-Methoxyphenyl)propan-1-ol

Cat. No. B083760
CAS RN: 10493-37-5
M. Wt: 166.22 g/mol
InChI Key: KCJSIKPCRQDRNX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propan-1-ol is a compound that has attracted interest in the field of organic chemistry due to its structural and functional properties. It is a part of various chemical families and has been studied for its potential in various applications.

Synthesis Analysis

  • The synthesis of related compounds often involves condensation reactions, as seen in the formation of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, which is derived from a similar process involving 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol (Rivera, Ríos-Motta, & Bolte, 2022).
  • Another approach includes the reaction of (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with various alcohols, showing the versatility in modifying the compound's structure (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Compounds in this class participate in various chemical reactions, with evidence of cyclisation through different intermediates, showing their reactivity and potential for forming complex structures (Goosen, Mccleland, & Rinaldi, 1993).

Physical Properties Analysis

  • The physical properties, such as crystallization behavior and interactions in the crystal lattice, are significant for understanding the stability and applications of these compounds (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Properties Analysis

Scientific Research Applications

  • Antimicrobial and Antiradical Activity : A study by Čižmáriková et al. (2020) synthesized a series of compounds including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and tested their antimicrobial and antioxidant activities, finding them to be lower compared to certain beta blockers (Čižmáriková et al., 2020).

  • Anticancer Activity : Rayanil et al. (2011) isolated a new phenolic compound from Millettia leucantha wood, showing strong cytotoxicity against tumor cell lines (Rayanil et al., 2011).

  • Metabolism Studies : Midha et al. (1981) identified metabolites of 3-methoxyamphetamine in various species, including 1-(3-methoxyphenyl)propan-2-ol, contributing to understanding the metabolism of similar compounds (Midha et al., 1981).

  • Drug Design Applications : Xu et al. (2016) analyzed a compound structurally related to 3-(2-Methoxyphenyl)propan-1-ol for its interaction with α1A-adrenoceptor, aiding in drug design for selective antagonists (Xu et al., 2016).

  • Lipase-Catalyzed Resolution : A study by Torre et al. (2006) on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives highlights the potential for synthesizing important intermediates for pharmaceutical applications (Torre et al., 2006).

  • Synthesis of Novel Compounds : Nishizaki et al. (2014) synthesized a naftopidil analogue with significant anticancer activity, indicating the potential of derivatives for cancer therapy (Nishizaki et al., 2014).

  • Potential in Chiral Synthesis : Shafioul et al. (2012) developed processes for the kinetic resolution of 2-phenylpropan-1-ol derivatives, demonstrating the utility of these compounds in synthesizing chiral building blocks for sesquiterpenes (Shafioul et al., 2012).

Safety And Hazards

The safety information available indicates that “3-(2-Methoxyphenyl)propan-1-ol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSIKPCRQDRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292035
Record name 3-(2-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)propan-1-ol

CAS RN

10493-37-5
Record name Benzenepropanol, 2-methoxy-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanol, 2-methoxy-
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Record name 3-(2-methoxyphenyl)propan-1-ol
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Record name 3-(2-Methoxy-phenyl)-propan-1-ol
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Synthesis routes and methods I

Procedure details

A solution of 980 mg of ethyl 2-methoxycinnamate in 15 ml of tetrahydrofuran was added dropwise to a dispersion of 290 mg of lithium aluminum hydride and 10 ml of tetrahydrofuran, whilst ice-cooling. After the addition was complete, the reaction mixture was stirred at room temperature for 1.5 hours, and then sufficient sodium sulfate decahydrate was slowly added, whilst ice-cooling, to the mixture in order to decompose any excess of the hydride. Insoluble materials were filtered off, and the filtrate was concentrated by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 3:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 640 mg of 3-(2-methoxyphenyl)propanol as a colorless oil.
Quantity
980 mg
Type
reactant
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290 mg
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reactant
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15 mL
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10 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3-(2-methoxyphenyl)propanoic acid (1.0 g, 5.55 mmol) was dissolved in THF (27.7 ml). A solution of borane tetrahydrofuran complex (12.21 ml, 12.21 mmol) was added slowly. The reaction was stirred for about 4 h. Methanol was added and the solvents removed. This process was repeated twice. The solution was passed through a short pad of silica gel with 1:1 ethyl acetate/heptane And then rotovapped to give 3-(2-methoxyphenyl)propan-1-ol (0.946 g, 5.69 mmol, 103% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.19 (dt, 1H), 7.15 (dd, 1H), 6.90 (dt, 1H), 6.86 (d, 1H), 3.84 (s, 3H), 3.60 (t, 2H), 2.73 (t, 2H), −1.92-1.79 (m, 2H), 1.76 (s, 1H),
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
27.7 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Liu, CS Da, SL Yu, XG Yin, JR Wang… - The Journal of …, 2010 - ACS Publications
Because of the high reactivity of Grignard reagents, a direct, highly enantioselective Grignard reaction with aldehydes has rarely been disclosed. In this report, Grignard reagents were …
Number of citations: 56 pubs.acs.org
X Xin, Z Li, M Chi, M Zhang, Y Dong, H Lv, GY Yang - Green Chemistry, 2023 - pubs.rsc.org
The efficient and selective cleavage of the β-O-4 linkage under mild conditions represents a promising strategy to convert lignocellulose to value-added aromatic chemicals. In this work, …
Number of citations: 1 pubs.rsc.org
H Liang - 2009 - open.library.ubc.ca
Fungal infection, of small concern in healthy individuals, can become problematic in immunosuppressed patients with illnesses such as AIDS, and the search for substances that exert …
Number of citations: 1 open.library.ubc.ca
S Guduguntla - 2017 - research.rug.nl
In Chapter 2, we report a highly enantioselective synthesis of β-alkyl-substituted alcohols through a one-pot Cu-catalyzed asymmetric allylic alkylation with organolithium reagents …
Number of citations: 3 research.rug.nl
三森盛亮, ミモリセイスケ - 2014 - tuat.repo.nii.ac.jp
博士学位論文 Page 1 0 博士学位論文 神経変性疾患治療薬を指向した ケミカルシャペロンである 4-フェニル酪酸と その誘導体に関する研究 Studies of 4-phenylbutyric acid and its derivatives …
Number of citations: 3 tuat.repo.nii.ac.jp

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